molecular formula C9H10N2S B1223312 4,7-Dimethyl-1,3-benzothiazol-2-amine CAS No. 78584-08-4

4,7-Dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1223312
CAS No.: 78584-08-4
M. Wt: 178.26 g/mol
InChI Key: FHUBACQXVCSGNR-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 4th and 7th positions. It is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Biochemical Analysis

Biochemical Properties

4,7-Dimethyl-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it can become toxic, leading to adverse effects such as cell death or tissue damage. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect the levels of metabolites within the cell, thereby influencing overall cellular metabolism. The specific pathways and enzymes involved can vary depending on the cell type and experimental conditions, but its impact on metabolic processes is a key area of interest in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. Understanding these mechanisms is important for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect metabolic processes. Understanding its subcellular localization is crucial for determining its precise role in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the cyclization of 2-aminothiophenol with aldehydes in the presence of an acid catalyst. For example, the reaction can be carried out using iodine as a catalyst in dimethylformamide (DMF) to yield the desired benzothiazole derivative .

Industrial Production Methods: In industrial settings, the production of benzothiazole derivatives often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

4,7-Dimethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4,7-Dimethoxy-1,3-benzothiazol-2-amine: This compound has methoxy groups instead of methyl groups at the 4th and 7th positions.

    1,3-Benzothiazole: The parent compound without any substituents.

    2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2nd position.

Uniqueness: 4,7-Dimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4th and 7th positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUBACQXVCSGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365974
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78584-08-4
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dimethyl-1,3-benzothiazol-2-amine
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